A Comprehensive Toxicological Profile of Avermectin B1b: A Technical Guide for Researchers
A Comprehensive Toxicological Profile of Avermectin B1b: A Technical Guide for Researchers
This guide provides an in-depth analysis of the toxicological profile of Avermectin B1b, a key component of the widely used insecticide and acaricide, Abamectin. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its mechanism of action, toxicokinetics, acute and chronic toxicity, and provides key LD50 values. The information herein is intended to support risk assessment, inform experimental design, and provide a foundational understanding of the compound's interaction with biological systems.
Introduction to Avermectin B1b
Avermectin B1b is a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis.[1][2] It is a minor component of Abamectin, which typically contains at least 80% Avermectin B1a and not more than 20% Avermectin B1b.[1][3] Due to their structural and biological similarities, the toxicological properties of Avermectin B1a and B1b are considered equivalent.[1][3] Avermectin B1b, like other avermectins, exerts its primary effect as a potent neurotoxin in invertebrates, making it highly effective against a broad spectrum of insect and mite pests.[1][4] Its use extends from agricultural applications on various crops to homeowner use for fire ant control.[1]
Mechanism of Action
The primary mechanism of action for Avermectin B1b involves the potentiation of gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels.[2][4][5] This action disrupts nerve impulse transmission in invertebrates, leading to paralysis and eventual death.[2][4]
-
Invertebrates: Avermectins bind to GABA-gated and glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[2] This binding increases the influx of chloride ions into the cells, causing hyperpolarization of the nerve or muscle cell membrane.[2] The result is an inhibition of signal transmission, leading to paralysis of the pharyngeal pump and somatic musculature, ultimately causing the parasite to stop feeding and die.[4][5]
-
Mammals: In mammals, GABA receptors are primarily located in the central nervous system (CNS).[6] The blood-brain barrier, fortified by the P-glycoprotein efflux pump, generally prevents avermectins from reaching the CNS in significant concentrations, providing a wide margin of safety.[7][8] However, at very high doses, or in animals with a defective P-glycoprotein transporter (e.g., certain dog breeds with the MDR1 gene mutation), avermectins can cross the blood-brain barrier and cause neurotoxicity.[6][7][9]
Caption: Workflow for a typical acute oral toxicity study.
Methodology:
-
Animal Selection and Acclimation: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) are sourced from a reputable supplier. They are acclimated to the laboratory environment for at least five days before the study begins.
-
Dose Preparation: Avermectin B1b is dissolved or suspended in an appropriate vehicle (e.g., corn oil, sesame oil). A range of dose levels is prepared based on preliminary range-finding studies.
-
Grouping and Administration: Animals are randomly assigned to dose groups, typically with an equal number of males and females per group. Following an overnight fast, a single dose of the test substance is administered by oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weights are recorded prior to dosing and weekly thereafter.
-
Pathology: All animals that die during the study and all surviving animals at the end of the 14-day observation period undergo a gross necropsy.
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Conclusion
Avermectin B1b, as a component of Abamectin, is a highly effective neurotoxicant in invertebrates. In mammals, its toxicity is primarily characterized by neurotoxic effects at high doses, with a generally wide safety margin due to limited absorption and the protective function of the blood-brain barrier. Developmental toxicity, specifically cleft palate in mice, is a key finding. The compound is not considered mutagenic or carcinogenic. This comprehensive toxicological profile provides a critical foundation for informed research and risk assessment related to Avermectin B1b.
References
- Extension Toxicology Network. (1996). Pesticide Information Profile: Abamectin. Cornell University.
- Beyond Pesticides. (n.d.).
- Scribd. (n.d.). Abamectin: Pesticide Toxicity Facts.
- World Health Organiz
- Santa Cruz Biotechnology. (n.d.). Avermectin B1b.
- Federal Register. (2013). Abamectin; Pesticide Tolerances.
- Hoang, R., et al. (2022). Characteristics of ivermectin toxicity in patients taking veterinary and human formulations for the prevention and treatment of COVID-19. Clinical Toxicology, 60(1), 1-6.
- PARASITIPEDIA. (2021). IVERMECTIN: SAFETY SUMMARY for VETERINARY use.
- González Canga, A., et al. (2009). Safety of ivermectin: Toxicity and adverse reactions in several mammal species. Revista de la Facultad de Medicina Veterinaria y Zootecnia, 56(1), 41-50.
- INCHEM. (1992).
- Ali, S., et al. (2022). Assessment of Avermectins-Induced Toxicity in Animals. Animals, 12(6), 689.
- American College of Emergency Physicians. (2021). Ivermectin | Toxicology Section.
- El-Saber Batiha, G., et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Pharmaceuticals, 13(8), 196.
- U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet Number 89.2 Avermectin B1.
- ResearchGate. (2014). Toxicity of avermectin B1b to earthworm and cockroaches.
- Santa Cruz Biotechnology. (n.d.). Abamectin.
- Batiha, G. E.-S., et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Pharmaceuticals (Basel, Switzerland), 13(8), 196.
- ResearchGate. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects.
- ResearchGate. (n.d.).
- PubChem. (n.d.). Abamectin B1B.
- HPC Standards. (n.d.). Avermectin B1b Solution (Solvent: Acetonitrile).
- Office of Environmental Health Hazard Assessment. (2008). Chemical Meeting the Criteria For Listing Under Proposition 65 Avermectin B1. California Environmental Protection Agency.
- Federal Register. (2011). Abamectin (avermectin); Pesticide Tolerances.
- U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Avermectin B1.
- Miwa, G. T., et al. (1982). The metabolism of avermectins B1a, H2B1a, and H2B1b by liver microsomes. Drug Metabolism and Disposition, 10(4), 268-274.
- EXTOXNET. (n.d.). Abamectin.
- Scialli, A. R., et al. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 61(2), 203-216.
- Li, X., et al. (2022). Avermectin induces carp neurotoxicity by mediating blood-brain barrier dysfunction, oxidative stress, inflammation, and apoptosis through PI3K/Akt and NF-κB pathways. Ecotoxicology and Environmental Safety, 243, 114002.
- ThaiJo. (n.d.). Fate and Toxicity of Abamectin in Exposed Fish.
- Gramer, I., et al. (2012). Neurotoxic effects of ivermectin administration in genetically engineered mice with targeted insertion of the mutated canine ABCB1 gene. American Journal of Veterinary Research, 73(9), 1477-1484.
- American Veterinary Medical Association. (n.d.). Avermectin-induced neurotoxicity and mortality reported more commonly in cats homozygous for ABCB11930_1931del TC after application of eprinomectin- versus selamectin-containing products.
- Wikipedia. (n.d.). Ivermectin.
Sources
- 1. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 836. Abamectin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. parasitipedia.net [parasitipedia.net]
- 7. Assessment of Avermectins-Induced Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin - Wikipedia [en.wikipedia.org]
- 9. Neurotoxic effects of ivermectin administration in genetically engineered mice with targeted insertion of the mutated canine ABCB1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
